N'-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine
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Overview
Description
N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group and a 3,3-diphenylpropyl group attached to the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and 3,3-diphenylpropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 60-80°C.
Industrial Production Methods
In industrial settings, the production of N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamines.
Scientific Research Applications
N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is utilized in various scientific research fields, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(3-trimethoxysilylpropyl)ethane-1,2-diamine
- N-benzyl-N,N-dimethylethylenediamine
- N-(3-nitro-benzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine
Uniqueness
N’-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to the presence of both benzyl and 3,3-diphenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
627523-32-4 |
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Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N'-benzyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H28N2/c1-4-10-21(11-5-1)20-26-19-18-25-17-16-24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2 |
InChI Key |
SRCAZZDBCDZWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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